An In-depth Technical Guide to the Chemical Structure and Properties of ent-Frovatriptan
An In-depth Technical Guide to the Chemical Structure and Properties of ent-Frovatriptan
Introduction
Frovatriptan is a second-generation triptan, a class of drugs that act as selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1][2] It is the (R)-enantiomer of 3-(methylamino)-6-carboxamido-1,2,3,4-tetrahydrocarbazole that is therapeutically active and marketed for the acute management of migraine headaches.[3] The subject of this technical guide, ent-Frovatriptan, is the (S)-enantiomer of Frovatriptan. In the context of pharmaceutical development and manufacturing, ent-Frovatriptan is primarily regarded as a chiral impurity. As regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs, a thorough understanding of the chemical and pharmacological properties of the undesired enantiomer is paramount.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical separation of ent-Frovatriptan, offering valuable insights for researchers, scientists, and drug development professionals. It is established that the therapeutic efficacy of Frovatriptan is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered to be less pharmacologically active.[3]
Chemical Structure and Physicochemical Properties
ent-Frovatriptan is the (S)-enantiomer of Frovatriptan. The core structure is a tetrahydrocarbazole ring system, which is a tricyclic structure derived from the fusion of a cyclohexane ring to an indole moiety.
IUPAC Name: (6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide[5]
Stereochemistry: The stereocenter is located at the C6 position of the tetrahydrocarbazole ring. In ent-Frovatriptan, the methylamino group has the (S) configuration.
Below is a 2D representation of the chemical structure of ent-Frovatriptan:
Caption: 2D Chemical Structure of ent-Frovatriptan.
Physicochemical Properties
A summary of the key physicochemical properties of ent-Frovatriptan and its therapeutically used counterpart, Frovatriptan, is presented in the table below. It is important to note that as a chiral impurity, dedicated studies on the physicochemical properties of pure ent-Frovatriptan are scarce. The data for Frovatriptan, particularly its succinate salt form, are more readily available.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O | [5] |
| Molecular Weight | 243.30 g/mol | [5] |
| IUPAC Name | (6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | [5] |
| CAS Number | 158930-18-8 | [5] |
| Melting Point | Data not available for the free base. Frovatriptan succinate monohydrate: 150-153°C. | [4] |
| pKa | 9.93 (for Frovatriptan succinate) | [6] |
| Solubility | Frovatriptan succinate is soluble in water, DMSO (~10 mg/mL), and dimethylformamide (~3 mg/mL). | [4] |
| Appearance | Frovatriptan succinate is a white to off-white solid/powder. | [4][7] |
Crystallography
As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals no publicly available crystal structure data for either ent-Frovatriptan or Frovatriptan.[8][9][10][11][12][13]
Pharmacological Profile
The therapeutic action of Frovatriptan is mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[2] Activation of these receptors leads to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, which are key mechanisms in the pathophysiology of migraine.[14]
Caption: Mechanism of action of Frovatriptan.
Pharmacokinetics of (R)-Frovatriptan
(R)-Frovatriptan exhibits a distinct pharmacokinetic profile among triptans, characterized by a long terminal elimination half-life of approximately 26 hours.[14] It is metabolized primarily by the cytochrome P450 isoenzyme CYP1A2.[15] The binding to plasma proteins is low (around 15%).[6]
Synthesis and Enantioselective Separation
The synthesis of Frovatriptan can be approached through various routes, with a significant focus on achieving high enantiomeric purity. A notable method is the chemoenzymatic asymmetric synthesis, which offers an environmentally friendly and highly selective pathway to the desired (R)-enantiomer.[16]
Chemoenzymatic Synthesis of (R)-Frovatriptan
This synthetic strategy employs enzymes as biocatalysts to generate the chiral intermediates required for the synthesis of (R)-Frovatriptan. A key intermediate, (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is produced with high enantiomeric excess.[16] This is achieved either through the lipase-catalyzed acylation of the racemic alcohol or the alcohol dehydrogenase-mediated reduction of the corresponding ketone.[16] A crucial subsequent step involves the inversion of the stereocenter to obtain the (R)-amine, which is then further functionalized to yield (R)-Frovatriptan.[16]
Caption: Chemoenzymatic synthesis workflow for (R)-Frovatriptan.
Enantioselective Analytical Separation
The accurate quantification of ent-Frovatriptan in the presence of (R)-Frovatriptan is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this chiral separation.
Experimental Protocol: Chiral HPLC Separation
The following protocol outlines a validated HPLC method for the enantiomeric separation of Frovatriptan.[4]
Method 1: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Protein-based Chiral-CBH column (100 x 4.0 mm, 5 µm particle size).[4]
-
Mobile Phase: 10 mM Potassium Dihydrogen Orthophosphate Buffer and Methanol (92:8 v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 5 µL.[4]
-
This method has been validated and demonstrates high resolution and accurate quantification of the (R)- and (S)-enantiomers.[4]
Conclusion
ent-Frovatriptan, the (S)-enantiomer of the antimigraine drug Frovatriptan, is a critical molecule to characterize for pharmaceutical quality control. While the therapeutic benefits are attributed to the (R)-enantiomer, understanding the properties of ent-Frovatriptan is essential for ensuring the purity and safety of the final drug product. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical methods for its separation. The chemoenzymatic synthesis of (R)-Frovatriptan highlights a modern, stereoselective approach to producing enantiomerically pure active pharmaceutical ingredients. For researchers in drug development and analytical sciences, a continued focus on the specific biological activity and properties of chiral impurities like ent-Frovatriptan will remain a key aspect of producing safe and effective medicines.
References
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U.S. Food and Drug Administration. (n.d.). (frovatriptan succinate) Tablets. Retrieved January 8, 2026, from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved January 8, 2026, from [Link]
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